Isoquinolin-6-ylboronic acid hydrochloride
Overview
Description
Isoquinolin-6-ylboronic acid hydrochloride is an organic compound with the molecular formula C9H9BClNO2. It is a boronic acid derivative, which is often used in organic synthesis and medicinal chemistry. This compound is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinolin-6-ylboronic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of isoquinoline with boronic acid under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in the presence of a base like potassium carbonate. The reaction is usually performed in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps like crystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-6-ylboronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: It can also be reduced, although this is less common.
Substitution: This compound is frequently involved in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are typically biaryl compounds .
Scientific Research Applications
Isoquinolin-6-ylboronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: This compound is used in the development of various biological probes and sensors.
Industry: This compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which isoquinolin-6-ylboronic acid hydrochloride exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, it acts as a boronic acid donor, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions include the activation of palladium catalysts and the formation of intermediate complexes .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-6-boronic acid: Similar in structure but without the hydrochloride component.
Benzopyrazine-6-boronic acid hydrochloride: Another boronic acid derivative with a different aromatic ring structure.
1,3-Benzothiazol-6-ylboronic acid: A boronic acid derivative with a benzothiazole ring.
Uniqueness
Isoquinolin-6-ylboronic acid hydrochloride is unique due to its specific structure, which includes both the isoquinoline ring and the boronic acid group. This combination makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, providing a versatile tool for organic synthesis .
Properties
IUPAC Name |
isoquinolin-6-ylboronic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2.ClH/c12-10(13)9-2-1-8-6-11-4-3-7(8)5-9;/h1-6,12-13H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNBRFWRIQVMGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=NC=C2)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236031-63-2 | |
Record name | 1236031-63-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.